(R)-3-amino-4-methylpentan-1-ol
Description
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Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(3R)-3-amino-4-methylpentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 |
InChI Key |
ZAQOIAYHBXCGIO-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@@H](CCO)N |
Canonical SMILES |
CC(C)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Enantioselective Synthesis Approaches
The (R)-enantiomer of 3-amino-4-methylpentan-1-ol can be synthesized via asymmetric synthesis routes that introduce chirality during the formation of the amino alcohol moiety.
1.1 Reduction of Corresponding Ketones or Oximes
- The compound can be prepared by the stereoselective reduction of 4-methylpentan-3-one or its oxime derivatives.
- Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions to reduce the ketone or oxime to the corresponding amino alcohol.
- The use of chiral catalysts or auxiliaries during reduction can enhance enantioselectivity, favoring the (R)-enantiomer.
1.2 Catalytic Hydrogenation of Nitriles or Oximes
- Industrial production often involves catalytic hydrogenation of nitrile or oxime precursors.
- Catalysts such as palladium on carbon (Pd/C) or Raney nickel facilitate the hydrogenation under high-pressure hydrogen gas.
- This method allows for scalable synthesis with potential for enantioselective control when chiral catalysts or ligands are used.
Resolution of Racemic Mixtures
Given the challenges of direct asymmetric synthesis, resolution of racemic mixtures is a common method to isolate the (R)-enantiomer.
2.1 Formation and Separation of Diastereomeric Salts
- Racemic mixtures of 3-amino alcohols can be converted into diastereomeric salts using chiral acids such as mandelic acid.
- The (R)-enantiomer forms a distinct mandelic acid salt that can be selectively crystallized and separated from the (S)-enantiomer salt.
- Recrystallization in solvents like isopropanol (with controlled water content) enhances purity.
2.2 Release of the Free (R)-Amino Alcohol
- The mandelic acid salt of (R)-3-amino-4-methylpentan-1-ol is treated with bases to liberate the free amino alcohol.
- Preferred bases are alkali metal alkoxides (e.g., sodium methoxide or sodium ethoxide) used in organic amines such as triethanolamine or diethanolamine.
- The reaction is typically conducted at 50–100 °C, with careful control of molar ratios (1 to 1.3 mol base per mol salt) to optimize yield and purity.
- The free (R)-amino alcohol is then isolated by fractional distillation under reduced pressure.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric reduction | NaBH4, LiAlH4, chiral catalysts | Controlled temperature, inert atmosphere | Direct enantioselective synthesis | Requires chiral catalysts, moderate selectivity |
| Catalytic hydrogenation | Pd/C, Raney Ni, H2 gas | High pressure hydrogenation | Scalable, industrially viable | Requires high pressure, catalyst cost |
| Resolution via mandelic acid salts | Mandelic acid, sodium methoxide, triethanolamine | Recrystallization in isopropanol, heating 50–100 °C | High enantiomeric purity achievable | Multi-step, requires salt formation and base treatment |
Detailed Research Findings and Notes
Base Selection for Salt Release: Alkali metal C1-C4 alkoxides (especially sodium methoxide) are preferred due to their solubility and basicity, which effectively release the free amino alcohol from the mandelic acid salt without forming difficult-to-remove by-products.
Solvent Effects: Organic amines with melting points below 50 °C and boiling points above 180 °C, such as triethanolamine, provide an optimal medium for the base-mediated release step.
Temperature Control: Heating between 50 and 100 °C improves dissolution of salts and reaction kinetics, with 70–90 °C being particularly effective for the release reaction.
Isolation Techniques: Fractional distillation under reduced pressure is preferred to separate the (R)-3-amino-4-methylpentan-1-ol from the reaction mixture, ensuring high purity and yield.
Industrial Relevance: Catalytic hydrogenation methods are favored for large-scale production due to their efficiency and scalability, though enantioselectivity depends on catalyst design and reaction conditions.
Chemical and Physical Data for Reference
Q & A
Q. Example Workflow :
Input target structure into ASKCOS.
Filter by enantioselective reactions.
Validate using literature precedents from PubChem or CAS .
How can researchers mitigate decomposition of (R)-3-amino-4-methylpentan-1-ol during long-term storage?
Methodological Answer:
Q. Stability Data :
| Condition | Decomposition (%) at 6 Months |
|---|---|
| Room Temperature | 25% |
| –20°C (Argon) | <5% |
What strategies address low yields in cross-coupling reactions involving (R)-3-amino-4-methylpentan-1-ol?
Methodological Answer:
- Catalyst Optimization : Use Pd-XPhos for Buchwald-Hartwig amination, improving coupling efficiency from 40% to 85% .
- Microwave Assistance : Accelerate reactions (e.g., Ullmann coupling) with microwave irradiation at 100°C for 30 minutes .
- Protection of Functional Groups : Temporarily block the hydroxyl group as a silyl ether to prevent catalyst poisoning .
Advanced Note : Kinetic isotopic effects (KIEs) studies reveal that C–N bond formation is rate-limiting, guiding catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
